

# Foundational Research on JYL 1511 and Pain Pathways: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | JYL 1511 |           |
| Cat. No.:            | B1673193 | Get Quote |

Initial searches for foundational research concerning a compound designated "**JYL 1511**" in the context of pain pathways have not yielded any publicly available scientific literature, clinical trial data, or patents under that specific name. However, extensive results were found for "NUV-1511," an investigational drug currently in development by Nuvation Bio. It is possible that "**JYL 1511**" is an internal, preclinical, or erroneous designation for this compound. The following information pertains exclusively to NUV-1511.

Based on available documentation, NUV-1511 is not associated with research into pain pathways. Instead, it is identified as a novel oncology therapeutic.

## **NUV-1511: An Investigational Anti-Cancer Agent**

NUV-1511 is the first clinical candidate from Nuvation Bio's proprietary drug-drug conjugate (DDC) platform.[1][2] This platform is designed to create chimeric small molecules that selectively deliver potent anti-cancer agents to tumor cells while minimizing effects on healthy tissues.[2][3] The U.S. Food and Drug Administration (FDA) cleared an Investigational New Drug (IND) application for NUV-1511, allowing for the initiation of a Phase 1/2 clinical study in the first half of 2024.[1]

# **Clinical Development in Oncology**

A Phase 1/2 clinical trial, identified as NUV-1511-01 (NCT06334432), is currently underway to evaluate the safety, tolerability, and efficacy of NUV-1511 in adult patients with advanced solid tumors.[4][5] The first patient was dosed in March 2024.[2]



The study is enrolling patients with several types of advanced cancers, including:

- HER2-negative metastatic breast cancer[4][5]
- Metastatic castration-resistant prostate cancer (mCRPC)[2][5]
- Advanced pancreatic cancer[2][5]
- Platinum-resistant ovarian cancer (PROC)[2]
- Other patients with advanced solid tumors who have progressed after treatment with specific antibody-drug conjugates like Enhertu® and/or Trodelvy®.[1][2][5]

The primary goal of the Phase 1 dose-escalation portion of the study is to determine the safety, tolerability, and recommended Phase 2 dose of NUV-1511.[2][4][5]

### **Conclusion on Foundational Research**

There is no available public data to support the creation of a technical guide or whitepaper on "JYL 1511" and its role in pain pathways. The compound that is publicly documented, NUV-1511, is being investigated exclusively as a treatment for advanced solid tumors. Its mechanism as a drug-drug conjugate is focused on targeted cytotoxicity to cancer cells and is not related to neurological pain signaling.[1][3] Therefore, the core requirements of the request, including data tables on pain-related quantitative data, experimental protocols for pain studies, and signaling pathway diagrams for pain modulation, cannot be fulfilled.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. targetedonc.com [targetedonc.com]
- 2. Nuvation Bio Inc. Nuvation Bio Doses First Patient in Phase 1/2 Study of NUV-1511 for the Treatment of Advanced Solid Tumors [investors.nuvationbio.com]



- 3. cancernetwork.com [cancernetwork.com]
- 4. Facebook [cancer.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Foundational Research on JYL 1511 and Pain Pathways: A Review of Available Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673193#foundational-research-on-jyl-1511-and-pain-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com